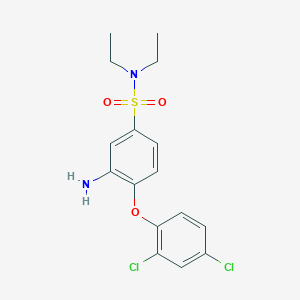

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18Cl2N2O3S/c1-3-20(4-2)24(21,22)12-6-8-16(14(19)10-12)23-15-7-5-11(17)9-13(15)18/h5-10H,3-4,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRTVDIAROSVEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-amino-4-(2,4-dichlorophenoxy)benzenesulfonyl chloride with N,N-diethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparative Analysis with Similar Sulfonamide Derivatives

Structural Comparisons

Substituent Effects on the Sulfonamide Core

Compound 9: 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide Key Differences:

- Pyridinyl group enhances polarity compared to the diethyl groups in the target compound.

- Impact : Likely higher hydrophilicity and distinct hydrogen-bonding capabilities.

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide (10c)

- Key Differences :

- Chlorine substituent on the benzene ring vs. dichlorophenoxy in the target. Impact: Altered lipophilicity and steric bulk, affecting membrane permeability.

3-Amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide Key Differences:

- Bromine and methoxy substituents introduce steric hindrance and electron-donating effects.

- Lacks the dichlorophenoxy group. Impact: Reduced halogen-mediated hydrophobic interactions compared to the target compound.

Dichlorophenoxy-Containing Analogues

2-(2,4-Dichlorophenoxy)acetic Acid Derivatives Key Similarity: Shared 2,4-dichlorophenoxy moiety. Structural Divergence: Acetic acid backbone vs. sulfonamide core.

Physicochemical Properties

- Solubility : The diethyl groups in the target compound enhance lipophilicity compared to pyridinyl or diazepanyl derivatives, favoring better membrane penetration but lower aqueous solubility.

- IR Spectroscopy: Expected N-H stretches (~3300–3400 cm⁻¹) for the amino group . Sulfonamide S=O stretches (~1150–1350 cm⁻¹) common across all sulfonamides .

Biological Activity

3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is of interest in pharmacology and medicinal chemistry for its structural features that may contribute to various biological effects. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical formula for this compound is C15H18Cl2N2O2S. Its structure includes:

- Amino group : Contributes to the compound's solubility and reactivity.

- Dichlorophenoxy moiety : May enhance biological activity through interactions with biological targets.

- Sulfonamide group : Known for its antibacterial properties.

| Property | Value |

|---|---|

| Molecular Weight | 356.28 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy comparable to traditional antibiotics.

- Case Study : A study evaluated the antibacterial activity of several sulfonamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones indicating effective antibacterial action.

Antiproliferative Effects

Recent investigations have highlighted the antiproliferative potential of this compound on cancer cell lines.

- Findings : In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the inhibition of topoisomerase enzymes, crucial for DNA replication.

The biological activity of this compound can be attributed to its ability to interfere with cellular processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in nucleotide synthesis.

- DNA Interaction : Studies suggest a potential interaction with DNA, leading to disruptions in replication and transcription.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus and E. coli | |

| Antiproliferative | Growth inhibition in MCF-7 and HepG2 | |

| Enzyme Inhibition | Inhibition of topoisomerase |

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Toxicological studies indicate that while the compound exhibits antimicrobial properties, it also poses risks at higher concentrations.

- Acute Toxicity : Studies have reported varying degrees of toxicity in animal models, necessitating further research on safe dosage levels.

- Chronic Exposure : Long-term studies are needed to evaluate potential carcinogenic effects or other chronic health impacts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-amino-4-(2,4-dichlorophenoxy)-N,N-diethylbenzene-1-sulfonamide?

- Methodology : Synthesis typically involves sulfonylation of an aniline derivative. For example, reacting 3-amino-4-(2,4-dichlorophenoxy)aniline with diethylaminosulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) influence yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Substituents on the benzene ring (e.g., dichlorophenoxy groups) may sterically hinder sulfonylation, requiring extended reaction times .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and diethylamine group integration. Aromatic protons near electron-withdrawing groups (e.g., sulfonamide) exhibit downfield shifts .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, particularly cleavage of the sulfonamide bond .

- UV-Vis Spectroscopy : Useful for studying electronic transitions influenced by the dichlorophenoxy and sulfonamide moieties .

Q. How can researchers screen this compound for basic biological activity?

- Methodology :

- Antimicrobial Assays : Use disk diffusion or microdilution methods against Gram-positive/negative bacteria. Compare zones of inhibition to controls like ampicillin .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values help quantify potency. Include a positive control (e.g., doxorubicin) and validate results with triplicate experiments .

Advanced Research Questions

Q. How do electronic and steric effects of the dichlorophenoxy group influence sulfonamide reactivity?

- Methodology :

- Computational Studies : Perform DFT calculations (e.g., Gaussian 09) to map electron density distribution. The electron-withdrawing Cl groups reduce nucleophilicity at the sulfonamide nitrogen, affecting binding to biological targets .

- Comparative Synthesis : Replace 2,4-dichlorophenoxy with less electronegative groups (e.g., methoxy) and compare reaction rates or biological activity. This isolates steric/electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodology :

- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., N,N-diethyl vs. N-methyl substituents). Use statistical tools (e.g., ANOVA) to identify trends in potency linked to substituent position .

- Solubility Optimization : Poor aqueous solubility may artificially depress activity. Use co-solvents (e.g., DMSO/PBS mixtures) or pro-drug formulations to improve bioavailability .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodology :

- Pharmacophore Modeling : Use software like Schrödinger’s Phase to identify critical interaction sites. The sulfonamide group often participates in hydrogen bonding, while the dichlorophenoxy moiety contributes to hydrophobic interactions .

- Fragment-Based Screening : Replace the diethylamine group with bulkier substituents (e.g., morpholine) and assay for target selectivity. Crystallography (e.g., PDB deposition) may reveal binding mode changes .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based) to separate enantiomers. Monitor for racemization during lyophilization or storage .

- Flow Chemistry : Continuous-flow reactors improve reproducibility and reduce side reactions (e.g., oxidation of the amino group) .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR chemical shifts for similar sulfonamides?

- Methodology :

- Solvent Calibration : Chemical shifts vary with solvent (CDCl₃ vs. DMSO-d₆). Re-run spectra under identical conditions as literature protocols .

- Dynamic Effects : Conformational flexibility (e.g., rotation around the sulfonamide bond) may cause splitting or broadening. Variable-temperature NMR clarifies these effects .

Q. Why do computational predictions of logP values conflict with experimental measurements?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.